molecular formula C7H10N2O B1289526 1-(2-Aminopyridin-4-yl)ethanol CAS No. 885266-91-1

1-(2-Aminopyridin-4-yl)ethanol

Cat. No. B1289526
Key on ui cas rn: 885266-91-1
M. Wt: 138.17 g/mol
InChI Key: GCMMYIYEKSCNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952001B2

Procedure details

1-(2-hydrazinopyrimidin-4-yl)ethanol (13a) was dissolved in ethanol (300 mL) and Raney-Ni (35 mL, 50% slurry in water) was added. The flask was flushed with argon, put under a hydrogen atmosphere (balloon) and stirred at room temperature overnight. The mixture was filtered and concentrated under vacuum to give a red oil that was dissolved in methanol and concentrated onto silica before being purified by silica flash chromatography (100% ethyl acetate to 20% methanol in ethyl acetate) to give the title compound (9.0 g) as an orange oil.
Name
1-(2-hydrazinopyrimidin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([C:3]1[N:8]=[C:7]([CH:9]([OH:11])[CH3:10])[CH:6]=[CH:5][N:4]=1)N.[CH2:12](O)C>CO.[Ni]>[NH2:8][C:3]1[CH:12]=[C:7]([CH:9]([OH:11])[CH3:10])[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
1-(2-hydrazinopyrimidin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC(=N1)C(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
35 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a red oil that
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
before being purified by silica flash chromatography (100% ethyl acetate to 20% methanol in ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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